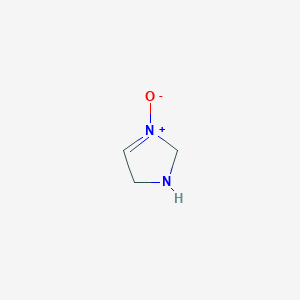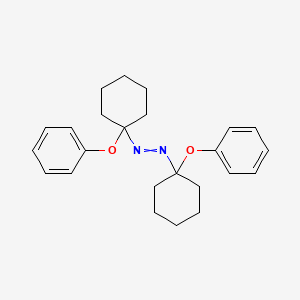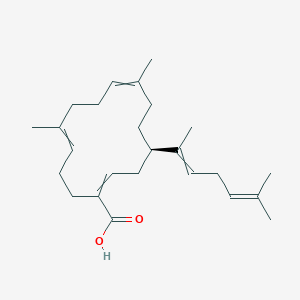
Malonic acid, (3-bromo-4-hydroxybenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is an organic compound with the molecular formula C₁₀H₇BrO₅ It is a derivative of malonic acid, where the hydrogen atoms are replaced by a 3-bromo-4-hydroxybenzylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of malonic acid, (3-bromo-4-hydroxybenzylidene)- typically involves the reaction of malonic acid with 3-bromo-4-hydroxybenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium ethoxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde group, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Malonic acid, (3-bromo-4-hydroxybenzylidene)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Malonic acid, (3-bromo-4-hydroxybenzylidene)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various condensation reactions.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the context of enzyme inhibition and metabolic pathway modulation.
Industry: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of malonic acid, (3-bromo-4-hydroxybenzylidene)- involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This competitive inhibition is due to the structural similarity of the compound to the enzyme’s natural substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonic acid: A simple dicarboxylic acid that serves as the parent compound.
3-bromo-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
Benzylidene derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
Malonic acid, (3-bromo-4-hydroxybenzylidene)- is unique due to the presence of both a bromine atom and a hydroxyl group on the benzylidene moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
73747-61-2 |
|---|---|
Molekularformel |
C10H7BrO5 |
Molekulargewicht |
287.06 g/mol |
IUPAC-Name |
2-[(3-bromo-4-hydroxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C10H7BrO5/c11-7-4-5(1-2-8(7)12)3-6(9(13)14)10(15)16/h1-4,12H,(H,13,14)(H,15,16) |
InChI-Schlüssel |
SHTXPOFRANTSEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C=C(C(=O)O)C(=O)O)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




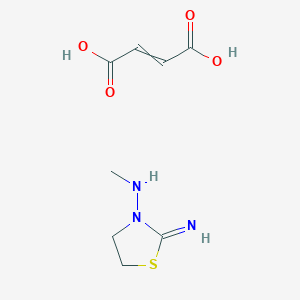

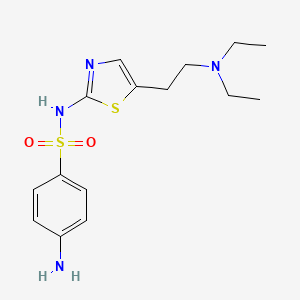

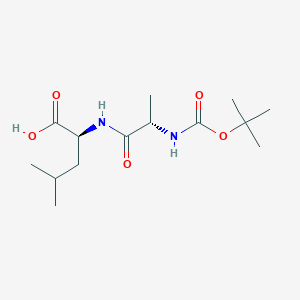

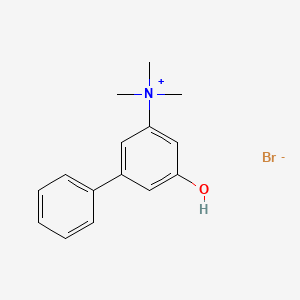
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

